![molecular formula C25H16N2O3 B3306716 3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one CAS No. 929390-39-6](/img/structure/B3306716.png)
3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one
Overview
Description
This compound is a complex organic molecule that belongs to the class of benzofuro[3,2-b]pyridines . It has a molecular formula of C21H20N4O .
Synthesis Analysis
The synthesis of benzofuro[3,2-b]pyridine derivatives, which includes the compound , can be achieved through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure of benzofuro[3,2-b]pyridine . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be synthesized through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes . Additionally, it can be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 344.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved sources.Scientific Research Applications
- Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized compound showed potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from the same series demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
- The derivatives of 1,3-diazole, such as this compound, exhibit diverse biological activities. While the specific antibacterial and antimycobacterial effects were not directly reported for this compound, its structural features suggest potential in these areas .
Antileishmanial Activity
Antimalarial Activity
Antibacterial and Antimycobacterial Properties
properties
IUPAC Name |
17,18-dimethyl-12-pyridin-4-yl-3,15-dioxa-11-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16(21),17,19-nonaen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3/c1-13-7-8-17-19-20(25(28)30-23(17)14(13)2)21(15-9-11-26-12-10-15)27-22-16-5-3-4-6-18(16)29-24(19)22/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZURVGMADLTSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=NC4=C3OC5=CC=CC=C54)C6=CC=NC=C6)C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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